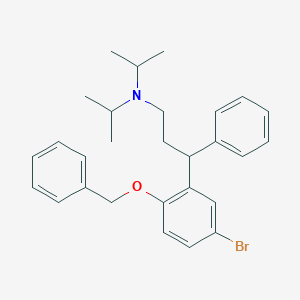
4-吗啉苯-1,2-二胺
描述
4-Morpholinobenzene-1,2-diamine is a compound with the molecular formula C10H15N3O . It is also known by other names such as 1,2-Benzenediamine, 4-(4-morpholinyl)-, and 4-(Morpholin-4-yl)benzene-1,2-diamine .
Synthesis Analysis
The synthesis of 1,2-diamines has been a topic of interest in many studies. For instance, a scalable electrocatalytic 1,2-diamination reaction has been reported, which can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .Molecular Structure Analysis
The molecular weight of 4-Morpholinobenzene-1,2-diamine is 193.25 g/mol . The InChIKey of the compound is PDWIMPLKQVKKHZ-UHFFFAOYSA-N . The compound has a topological polar surface area of 64.5 Ų .Chemical Reactions Analysis
The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.25 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.121512110 g/mol .科学研究应用
Organocatalysis
4-Morpholinobenzene-1,2-diamine: serves as a scaffold for developing bifunctional, noncovalent organocatalysts. These catalysts are designed to facilitate simultaneous activation and coordination of both nucleophilic and electrophilic reactants, which is crucial in asymmetric organocatalysis . The compound’s ability to form H-bond donor interactions makes it a valuable component in the synthesis of chiral catalysts that can drive reactions like Michael addition with improved enantioselectivity.
Synthesis of Benzimidazoles
This compound is instrumental in the solvent-controlled photoreaction synthesis of 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The choice of solvent and reaction conditions can lead to selective production of these compounds, which are significant in the development of pharmaceuticals and optoelectronic materials.
Pharmaceutical Intermediates
As an intermediate, 4-Morpholinobenzene-1,2-diamine is used in the synthesis of various benzimidazole derivatives. These derivatives are explored for their potential as inhibitors of enzymes like PDGFR, COX, and phosphodiesterase 10A, which are targets for anti-cancer, anti-inflammatory, and neurodegenerative disease treatments .
Optoelectronic Materials
The compound’s derivatives, particularly those related to benzimidazole structures, are of interest in the field of optoelectronics. They are used in the creation of materials for OLED applications, contributing to the advancement of display and lighting technologies .
Catalytic Activity Enhancement
4-Morpholinobenzene-1,2-diamine: derivatives can enhance the catalytic activity of certain reactions. For instance, they can be used to increase the efficiency of Michael addition reactions, leading to products with higher conversions and enantioselectivities .
Chemical Transformations
The compound plays a role in various chemical transformations, including nucleophilic aromatic substitution, reduction, reductive alkylation, and arylation. These processes are fundamental in the synthesis of a wide range of organic compounds, making 4-Morpholinobenzene-1,2-diamine a versatile reagent in synthetic chemistry .
Material Science
In material science, the compound is used to synthesize new materials with specific properties. For example, its derivatives can be used to create compounds with unique electronic properties, which are essential for developing new types of sensors and devices .
Environmental Applications
Research is being conducted to explore the use of 4-Morpholinobenzene-1,2-diamine in environmental applications, such as the synthesis of materials that can aid in pollution control and the development of green catalysts that minimize the environmental impact of chemical processes .
属性
IUPAC Name |
4-morpholin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIMPLKQVKKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556014 | |
| Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzene-1,2-diamine | |
CAS RN |
119421-28-2 | |
| Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



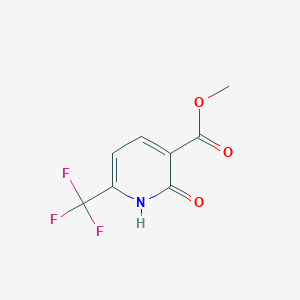

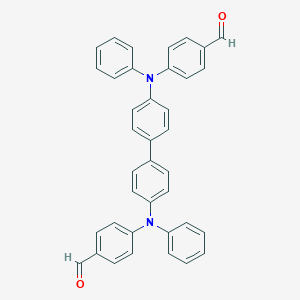
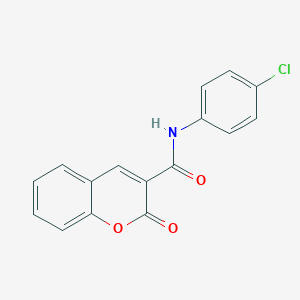

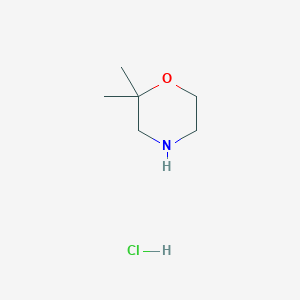

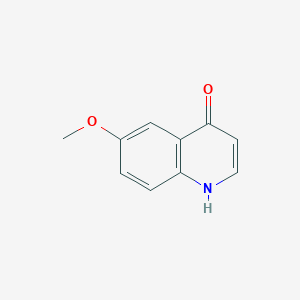
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)

